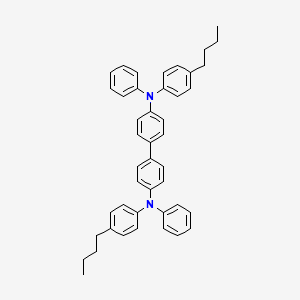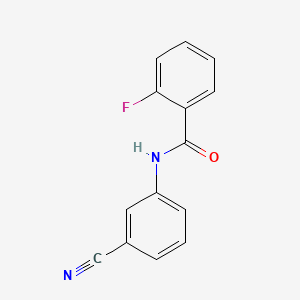
N-(3-cyanophenyl)-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanophenyl)-2-fluorobenzamide: is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of a benzamide group substituted with a benzene ring
作用机制
Target of Action
Similar compounds have been found to inhibit enzymes likeMitogen-activated protein kinase 14 . This enzyme plays a crucial role in various cellular processes, including inflammation, cell growth, and apoptosis.
Biochemical Pathways
Given its potential target, it may influence pathways involvingMitogen-activated protein kinase 14 . This could have downstream effects on cellular processes such as inflammation, cell growth, and apoptosis.
Result of Action
Based on its potential target, it could influence cellular processes such as inflammation, cell growth, and apoptosis .
生化分析
Biochemical Properties
N-(3-cyanophenyl)-2-fluorobenzamide has been identified as a potent inhibitor of histone deacetylase class III, specifically sirtuins 1 and 2 (SIRT1/2) . This interaction with SIRT1/2 suggests that this compound plays a significant role in biochemical reactions involving these enzymes .
Cellular Effects
The effects of this compound on cells are profound. It exhibits antiproliferative activity against various types of cancer cells, including glioblastoma cells . It influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with SIRT1/2 . It inhibits the activity of these enzymes, leading to increased acetylation levels of histone and non-histone proteins .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)-2-fluorobenzamide typically involves the reaction of 3-cyanophenylamine with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反应分析
Types of Reactions: N-(3-cyanophenyl)-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
科学研究应用
N-(3-cyanophenyl)-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
相似化合物的比较
- N-(3-cyanophenyl)-2-naphthalenesulfonamide
- 3-cyanophenyl isocyanate
- 3-cyanopyridines
- Cyanoacetohydrazides .
Uniqueness: N-(3-cyanophenyl)-2-fluorobenzamide is unique due to the presence of both a cyano group and a fluorine atom, which impart distinct chemical and biological properties. The cyano group enhances the compound’s ability to participate in various chemical reactions, while the fluorine atom increases its stability and lipophilicity, making it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
N-(3-cyanophenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-13-7-2-1-6-12(13)14(18)17-11-5-3-4-10(8-11)9-16/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWNNBNAYWSVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709647-30-3 |
Source


|
| Record name | N-(3-cyanophenyl)-2-fluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
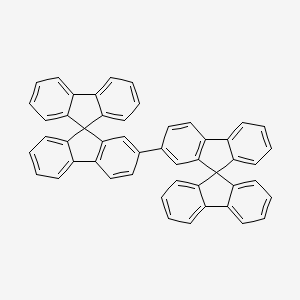
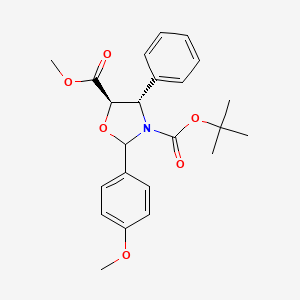
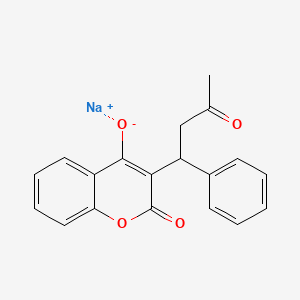
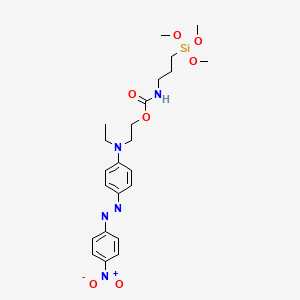
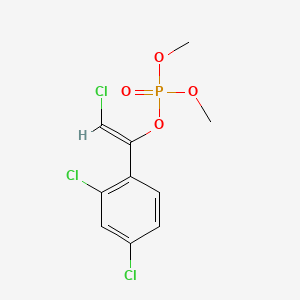
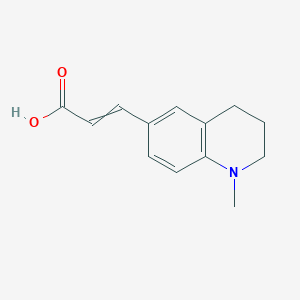
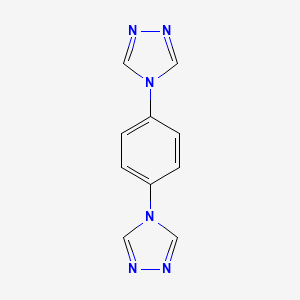
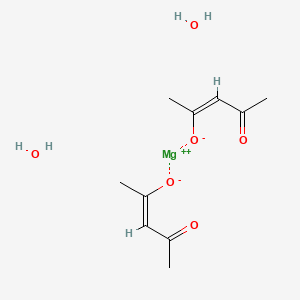
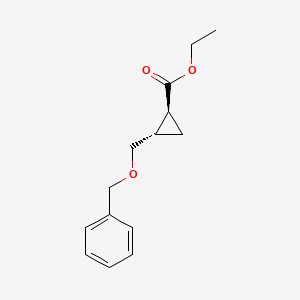
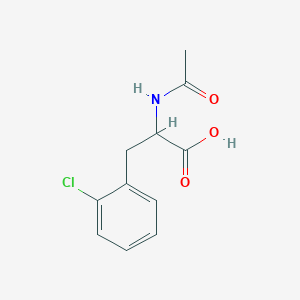
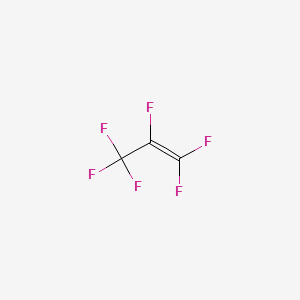

![(S,S)-(+)-1,2-Bis[(O-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B6593690.png)
